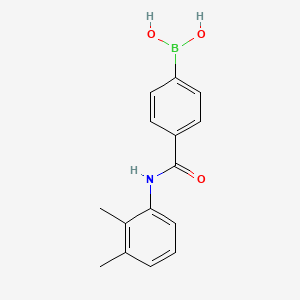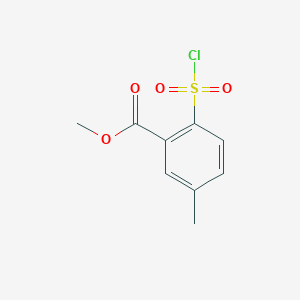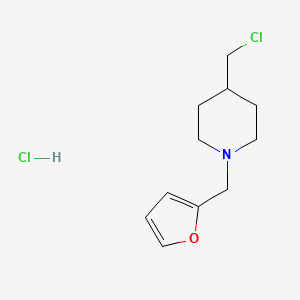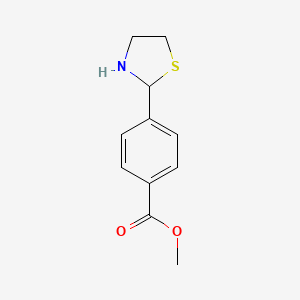![molecular formula C26H38O2S2 B1455289 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1160823-77-7](/img/structure/B1455289.png)
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene
Descripción general
Descripción
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .
Synthesis Analysis
A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular formula of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is C26H38O2S2 .Chemical Reactions Analysis
This compound is used in the formation of a panchromatic sensitizer for dye-sensitized solar cells . It also plays a role in the fabrication of organic photovoltaics (OPVs) with blended active layers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.71, a density of 1.072, and a predicted boiling point of 557.5±45.0 °C .Aplicaciones Científicas De Investigación
Application in Organic Photovoltaics (OPVs)
- Scientific Field: Physical Chemistry
- Summary of the Application: This compound is used in the fabrication of organic photovoltaics (OPVs). The active layers of the OPVs are prepared using a blend of this compound and other materials .
- Methods of Application: The active layers are prepared in chlorobenzene with different additives of 1,8-diiodooctane (DIO) and 1,8-dibromooctane and different concentrations using a wet process with spin coating .
- Results or Outcomes: The effects of different solvent additives were studied with respect to photovoltaic parameters such as fill factor, short circuit current density, and power conversion efficiency. The results indicated that structural and morphological changes were induced by the solvent additives. The polymer solar cells (PSCs) of PTB7/PC 71 BM prepared by a spin coating method using DIO and 1,8-dibromooctane showed more improved PCE of 6.76% .
Application in Photocatalytic Hydrogen Evolution
- Scientific Field: Materials Chemistry
- Summary of the Application: This compound is used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution .
- Methods of Application: A sulfide oxidation tuning approach is used for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
- Results or Outcomes: The resulting polymer, PBDTTS-1SO displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Application in Dye-Sensitized Solar Cells
- Scientific Field: Materials Science
- Summary of the Application: This compound is used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .
- Methods of Application: The compound is incorporated into the dye molecules that are used to sensitize a semiconductor in these types of solar cells .
- Results or Outcomes: The use of this compound in the dye molecules can enhance the light absorption efficiency of the solar cells .
Application in Polymeric Solar Cells
- Scientific Field: Materials Science
- Summary of the Application: This compound is used as an active layer in polymeric solar cells (PSCs), enhancing the overall performance by increasing the light absorption and improving the electron mobility .
- Methods of Application: The compound is incorporated into the active layer of the PSCs, which is responsible for the absorption of light and the generation of charge carriers .
- Results or Outcomes: The use of this compound in the active layer can lead to an increase in the power conversion efficiency of the solar cells .
Application in Enhanced Performance of Polymer Solar Cells
- Scientific Field: Physical Chemistry
- Summary of the Application: This compound is used in the fabrication of polymer solar cells (PSCs) with enhanced performance .
- Methods of Application: The active layers of the PSCs are prepared in chlorobenzene with different additives of 1,8-diiodooctane (DIO) and 1,8-dibromooctane and different concentrations using a wet process with spin coating .
- Results or Outcomes: The effects of different solvent additives were studied with respect to photovoltaic parameters such as fill factor, short circuit current density, and power conversion efficiency. The results indicated that structural and morphological changes were induced by the solvent additives. The PSCs of PTB7/PC 71 BM prepared by a spin coating method using DIO and 1,8-dibromooctane showed more improved PCE of 6.76% .
Application in Improved Perovskite Solar Cells
- Scientific Field: Materials Science
- Summary of the Application: This compound is used in the construction of perovskite solar cells with improved stability and efficiency .
- Methods of Application: A sulfide oxidation tuning approach is used for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
- Results or Outcomes: The resulting polymer, PBDTTS-1SO displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Direcciones Futuras
Propiedades
IUPAC Name |
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOWNJGYIVNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705056 | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1160823-77-7 | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)
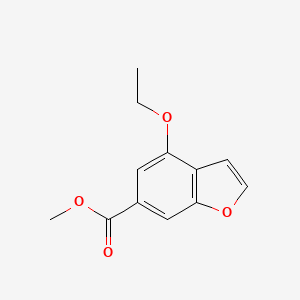
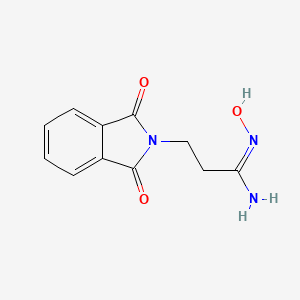
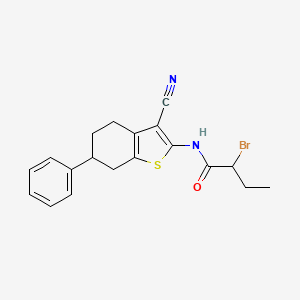
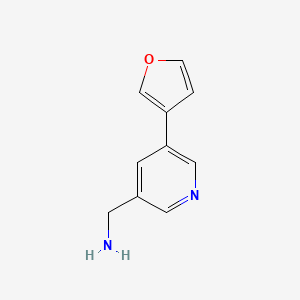
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)
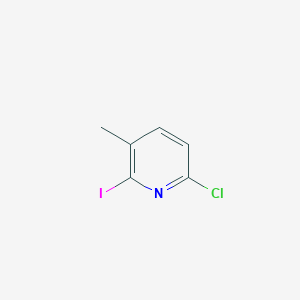
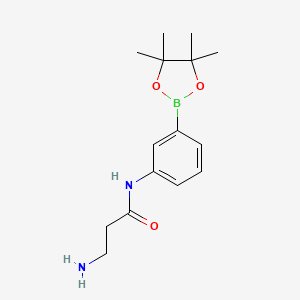
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
